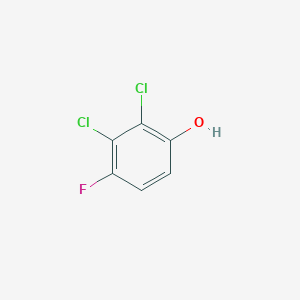
2,3-Dichloro-4-fluorophenol
説明
2,3-Dichloro-4-fluorophenol (C₆H₃Cl₂FO) is a halogenated phenolic compound characterized by two chlorine atoms at the 2- and 3-positions and a fluorine atom at the 4-position of the phenol ring. Key physicochemical properties include a molecular weight of 180.992 g/mol, density of 1.560 g/cm³ at 20°C, and a boiling point of 233.1°C (760 mmHg) .
特性
分子式 |
C6H3Cl2FO |
|---|---|
分子量 |
180.99 g/mol |
IUPAC名 |
2,3-dichloro-4-fluorophenol |
InChI |
InChI=1S/C6H3Cl2FO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H |
InChIキー |
QWBLPYQWXPXQSM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1O)Cl)Cl)F |
製品の起源 |
United States |
類似化合物との比較
The structural and functional similarities of 2,3-dichloro-4-fluorophenol to other halogenated phenols are critical for understanding its behavior. Below is a comparative analysis with key analogs:
Structural Analogs
- 2,3-Dichlorophenol (2,3-DCP): Shares the same dichloro substitution pattern but lacks the 4-fluoro group. Molecular formula: C₆H₄Cl₂O .
- 2,4-Dichlorophenol (2,4-DCP): Differs in chlorine substitution (2,4-positions vs. 2,3-positions) and lacks fluorine. Widely used in herbicide production (e.g., 2,4-D) .
- 4-Chloro-3-(trifluoromethyl)phenol: Contains a trifluoromethyl group, enhancing steric bulk and electronic effects compared to this compound .
Physicochemical Properties
Key Observations :
- Boiling Point: The higher boiling point of this compound (233.1°C vs. ~210°C for dichlorophenols) may result from increased polarity due to fluorine’s electronegativity .
Toxicity and Environmental Impact
- Chlorophenols: 2,3-DCP and 2,4-DCP are classified as toxic, with documented effects on aquatic life and human health (e.g., liver/kidney damage) .
- Fluorinated Analogs: Fluorine’s electronegativity may alter toxicity pathways. For example, fluorinated phenols often exhibit enhanced stability against degradation, increasing environmental persistence .
準備方法
Reaction Mechanism and Conditions
The reaction proceeds via electrophilic aromatic substitution, where TFA acts as a proton donor to activate NCS, generating a chlorinating agent (Cl⁺). The regioselectivity is influenced by the directing effects of the existing substituents:
-
The fluoro group (-F) at the para position directs electrophiles to the ortho and meta positions.
-
The chloro group (-Cl) at the meta position further directs substitution to the adjacent ortho position, yielding this compound as a minor product (25% yield) alongside 3,6-dichloro-4-fluorophenol (42% yield).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Starting Material | 3-Chloro-4-fluorophenol |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) |
| Catalyst | Trifluoroacetic acid (TFA) |
| Solvent | Acetonitrile |
| Temperature | 20°C |
| Reaction Time | 72 hours |
| Yield of Target Product | 25% |
Purification and Byproduct Management
The crude product is purified via silica gel chromatography using a 1:19 (v/v) ethyl acetate/isohexane eluent. The low yield of the target compound underscores the challenge of achieving regioselectivity in polychlorinated aromatic systems. Competing formation of 3,6-dichloro-4-fluorophenol dominates due to steric and electronic factors favoring substitution at the less hindered meta position relative to the fluorine.
Alternative Synthetic Strategies
While direct chlorination remains the primary method, alternative routes have been explored for structurally related compounds, offering insights into potential improvements for this compound synthesis.
Q & A
Q. Which computational models validate substituent effects on reactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


